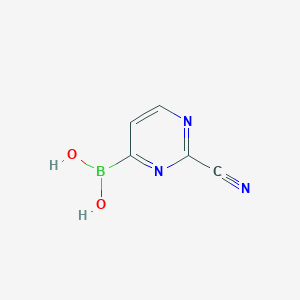
2-Amino-4-bromo-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-5-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is characterized by the presence of amino, bromo, and fluoro substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 4-bromo-5-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 2-amino-4-bromo-5-fluoroaniline is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the benzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Amidation and Esterification: The benzamide core allows for further functionalization through amidation or esterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substituted Benzamides: Depending on the substituents introduced during nucleophilic substitution.
Oxidized or Reduced Derivatives: Products formed from oxidation or reduction of the amino group.
Scientific Research Applications
2-Amino-4-bromo-5-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-bromo-5-chlorobenzamide: Similar structure but with a chlorine substituent instead of fluorine.
2-Amino-4-bromo-5-iodobenzamide: Contains an iodine substituent, leading to different reactivity and properties.
2-Amino-4-bromo-5-methylbenzamide: Features a methyl group, affecting its steric and electronic properties.
Uniqueness: 2-Amino-4-bromo-5-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C7H6BrFN2O |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2-amino-4-bromo-5-fluorobenzamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) |
InChI Key |
HCUIVMSJASWMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)


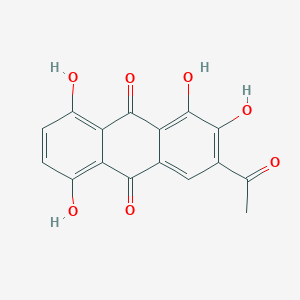
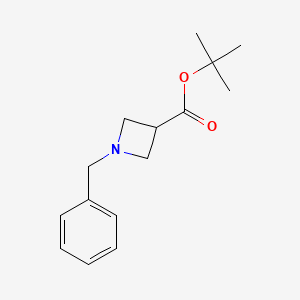
![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
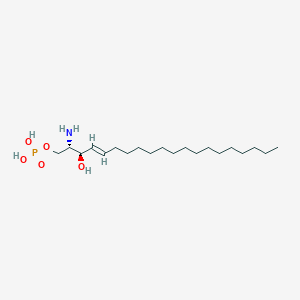

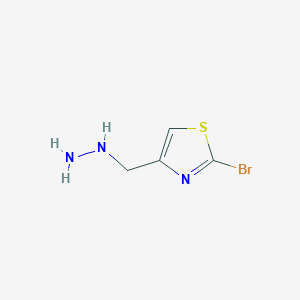
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
